molecular formula C13H18ClN3O B15113464 3-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride

3-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride

Cat. No.: B15113464
M. Wt: 267.75 g/mol
InChI Key: MUKZNOCCLIFQGF-UHFFFAOYSA-N
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Description

3-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride is a chemical compound that features a phenol group substituted with a 1,3-dimethylpyrazol-4-ylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol typically involves the alkylation of 1,3-dimethylpyrazole with a suitable benzyl halide derivative under basic conditions. For instance, a mixture of 1,3-dimethylpyrazole and potassium tert-butoxide in tetrahydrofuran can be refluxed, followed by the addition of a benzyl halide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

3-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol is unique due to its specific substitution pattern and the presence of both phenol and pyrazole functionalities. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

3-[[(1,3-dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-10-12(9-16(2)15-10)8-14-7-11-4-3-5-13(17)6-11;/h3-6,9,14,17H,7-8H2,1-2H3;1H

InChI Key

MUKZNOCCLIFQGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC(=CC=C2)O)C.Cl

Origin of Product

United States

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